N-tert-butyl-N'-3-pyridylthiourea
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Overview
Description
N-tert-butyl-N’-3-pyridylthiourea is an organic compound that features a thiourea functional group. This compound is characterized by the presence of a tert-butyl group and a pyridyl group attached to the nitrogen atoms of the thiourea moiety. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-3-pyridylthiourea typically involves the reaction of tert-butylamine with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for N-tert-butyl-N’-3-pyridylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N’-3-pyridylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted thiourea derivatives .
Scientific Research Applications
N-tert-butyl-N’-3-pyridylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It may be explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N’-3-pyridylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The pyridyl group enhances its binding affinity and specificity towards certain targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a pyridyl group.
N-tert-butyl-N’-2-pyridylthiourea: Similar structure but with a 2-pyridyl group instead of a 3-pyridyl group.
N-tert-butyl-N’-4-pyridylthiourea: Similar structure but with a 4-pyridyl group instead of a 3-pyridyl group.
Uniqueness
N-tert-butyl-N’-3-pyridylthiourea is unique due to the specific positioning of the pyridyl group, which can influence its reactivity and binding properties. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and interaction with other molecules .
Properties
IUPAC Name |
1-tert-butyl-3-pyridin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMHJZDHCHSGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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